molecular formula C15H13N3OS B13688491 2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole

2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole

Cat. No.: B13688491
M. Wt: 283.4 g/mol
InChI Key: DJLDKIOUARZPNY-UHFFFAOYSA-N
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Description

2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole is a chemical compound of significant interest in medicinal chemistry research, built upon the privileged 1,3,4-thiadiazole scaffold. This heterocyclic system is extensively investigated due to its broad spectrum of pharmacological activities and its presence in several clinically used drugs. The 1,3,4-thiadiazole core is known for its strong aromaticity and the presence of the =N-C-S- moiety, which are credited for its notable biological interactions and high in vivo stability with low toxicity to higher vertebrates . A key characteristic of this scaffold is its mesoionic nature, which allows derivatives to remain neutral despite internal charges, facilitating excellent cell permeability and the ability to cross cellular membranes, including the blood-brain barrier, to interact strongly with biomolecules like proteins and DNA . Furthermore, the sulfur atom in the ring contributes to high lipophilicity, which often translates to good oral absorption and bioavailability for related compounds . Research Applications and Value: This compound serves as a versatile precursor and lead structure in drug discovery. The reactive 2-amino group provides a key handle for further chemical derivatization, enabling the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies . Researchers can leverage this compound to develop new entities with potential bioactivities, including: Anticancer Research: Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated cytostatic properties and are actively studied for their antiproliferative effects against various cancer cell lines. The scaffold can inhibit key enzymes and growth factors involved in cancer cell proliferation . Antimicrobial Research: The 1,3,4-thiadiazole nucleus is a well-established scaffold for promising antimicrobial agents. Many derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, fungi, and mycobacteria, sometimes exceeding the efficacy of standard drugs . Other Therapeutic Areas: Beyond oncology and infectious diseases, this scaffold shows potential in the development of agents for treating conditions like epilepsy, through modulation of the GABA A pathway, and as inhibitors of enzymes like carbonic anhydrase . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

5-(4-phenylmethoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C15H13N3OS/c16-15-18-17-14(20-15)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,18)

InChI Key

DJLDKIOUARZPNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=C(S3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole typically involves the cyclization of appropriate hydrazide derivatives with sulfur-containing reagents under dehydrating or cyclodehydrating conditions. The key intermediate is often a hydrazide derived from 4-(benzyloxy)benzoic acid or its esters, which undergoes cyclization with thiosemicarbazide or carbon disulfide under basic or acidic conditions to form the thiadiazole ring.

Stepwise Preparation Based on Literature

Preparation of 4-(Benzyloxy)benzohydrazide
  • Starting material: Methyl 4-(benzyloxy)benzoate
  • Method: The methyl ester is prepared by reacting methyl 4-hydroxybenzoate with benzyl chloride in the presence of potassium carbonate and DMF solvent, often assisted by ultrasound irradiation to reduce reaction time significantly (4 hours vs. 20-28 hours by conventional stirring).
  • Next step: The ester is refluxed with hydrazine hydrate to yield 4-(benzyloxy)benzohydrazide (hydrazide intermediate).
  • Yield: Good yields reported for both steps.
  • Reference: Nimbalkar et al., 2016.
Cyclization to 5-(4-(Benzyloxy)phenyl)-1,3,4-thiadiazole-2-amine
  • Reagents: The hydrazide is reacted with carbon disulfide under basic conditions (KOH) or with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) as a dehydrating agent.
  • Conditions: Heating under reflux or controlled temperature (80-90 °C) for 1 hour to several hours.
  • Workup: The reaction mixture is cooled, diluted with water, and basified to precipitate the thiadiazole derivative.
  • Yields: Typically moderate to good yields are obtained.
  • Reference: Nimbalkar et al., 2016; other thiadiazole syntheses adapted from related procedures.

Representative Reaction Scheme

Step Reaction Reagents & Conditions Product Yield (%)
1 Methyl 4-hydroxybenzoate + Benzyl chloride K2CO3, DMF, ultrasound, 4 h Methyl 4-(benzyloxy)benzoate 75-85%
2 Methyl 4-(benzyloxy)benzoate + NH2NH2 Reflux, several hours 4-(Benzyloxy)benzohydrazide 80-90%
3 Hydrazide + CS2 + KOH or thiosemicarbazide + POCl3 Reflux, 1-4 h 2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole 70-85%

Detailed Experimental Procedures

Ultrasound-Assisted Synthesis of Methyl 4-(Benzyloxy)benzoate

  • Procedure: Methyl 4-hydroxybenzoate (1 equiv) and benzyl chloride (1.2 equiv) are mixed with potassium carbonate (2 equiv) in DMF. The mixture is sonicated at room temperature for 4 hours.
  • Advantage: Ultrasound reduces reaction time drastically compared to conventional stirring or reflux methods.
  • Isolation: The product is extracted, washed, and purified by recrystallization.
  • Reference: Nimbalkar et al., 2016.

Hydrazide Formation

  • Procedure: The methyl ester is refluxed with hydrazine hydrate (excess) for 4-6 hours.
  • Workup: After cooling, the hydrazide precipitates and is filtered and washed.
  • Reference: Nimbalkar et al., 2016.

Cyclization to Thiadiazole

  • Procedure: The hydrazide is dissolved in ethanol or appropriate solvent, and carbon disulfide is added, followed by potassium hydroxide. The mixture is stirred and heated under reflux for 1-4 hours.
  • Alternatively, thiosemicarbazide and phosphorus oxychloride can be used under controlled heating to induce cyclodehydration.
  • Workup: The reaction mixture is cooled, water added, and basified to pH 8 to precipitate the product, which is filtered and recrystallized.
  • Reference: Nimbalkar et al., 2016; other thiadiazole syntheses.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages Disadvantages
Ultrasound-assisted benzylation + hydrazide formation + CS2/KOH cyclization Methyl 4-hydroxybenzoate, benzyl chloride, hydrazine hydrate, CS2, KOH K2CO3, DMF, ultrasound, hydrazine hydrate, CS2, KOH Room temp (sonication), reflux (hydrazide), reflux (cyclization) Shorter reaction times, good yields Requires handling of CS2 (toxic, volatile)
Thiosemicarbazide + POCl3 cyclodehydration Aromatic acid, thiosemicarbazide, POCl3 POCl3, thiosemicarbazide 80-90 °C, 1-4 h Efficient ring closure, well-established Use of corrosive POCl3, requires careful handling
Conventional stirring benzylation + hydrazide formation + cyclization Same as ultrasound method Same as above Longer reaction times (8-28 h) Simpler setup Longer reaction times, lower efficiency

Additional Notes on Characterization and Purity

  • The synthesized compound is typically characterized by NMR (1H, 13C), IR spectroscopy, and elemental analysis to confirm structure and purity.
  • Melting points and spectral data are consistent with literature values for 2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole.

Summary of Research Findings

  • The most efficient preparation of 2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole involves initial ultrasound-assisted benzylation to prepare methyl 4-(benzyloxy)benzoate, followed by hydrazide formation and cyclization with carbon disulfide under basic conditions.
  • Alternative methods using thiosemicarbazide and phosphorus oxychloride provide a robust cyclodehydration route.
  • Reaction times and yields vary depending on conditions, with ultrasound assistance significantly reducing synthesis time.
  • The compound's synthesis is well-documented in peer-reviewed chemical literature, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Amino Group

The primary amino group at position 2 undergoes nucleophilic reactions, enabling derivatization for pharmacological optimization.

Key Reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in anhydrous pyridine or DMF to form N-acyl derivatives.
    Example :
    2-Amino-thiadiazole+RCOCl2-(RCO-NH)-thiadiazole+HCl\text{2-Amino-thiadiazole} + \text{RCOCl} \rightarrow \text{2-(RCO-NH)-thiadiazole} + \text{HCl}
    Yields: 70–85% under reflux (4–6 hrs) .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide, benzyl chloride) in basic conditions (K₂CO₃/acetone) produces N-alkylated products.
    Example :
    2-Amino-thiadiazole+RX2-(R-NH)-thiadiazole\text{2-Amino-thiadiazole} + \text{RX} \rightarrow \text{2-(R-NH)-thiadiazole}
    Yields: 60–78% at 60–80°C .

  • Diazo Coupling : Diazotization with NaNO₂/HCl followed by coupling with phenols or amines generates azo derivatives.
    Example :
    Diazonium salt formation at 0–5°C, coupled with β-naphthol to form orange-red complexes (λₘₐₓ: 480–520 nm) .

Electrophilic Substitution at the 5-Position

The 4-benzyloxyphenyl group at position 5 directs electrophilic reactions to its para position, though steric hindrance from the benzyloxy moiety may limit reactivity.

Observed Transformations:

  • Bromination : Limited reactivity due to steric effects, but halogenation (e.g., Br₂/CH₃COOH) targets the phenyl ring’s meta position relative to the benzyloxy group .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the phenyl ring’s ortho/para positions (yields: ~50%) .

Ring-Opening Reactions

The thiadiazole ring is susceptible to nucleophilic ring-opening under strongly basic or reductive conditions.

Experimental Evidence:

  • Base-Induced Cleavage : Treatment with NaOH (10%, reflux) breaks the ring into thiourea derivatives via C–S bond cleavage .

  • Reductive Ring Opening : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole to a dihydrothiazole intermediate .

Functionalization of the Benzyloxy Group

The 4-benzyloxyphenyl substituent undergoes selective modifications:

  • Debenzylation : HBr/AcOH cleaves the benzyl ether to yield phenolic derivatives.
    Example :
    4-(Benzyloxy)phenylHBr4-Hydroxyphenyl+Benzyl bromide\text{4-(Benzyloxy)phenyl} \xrightarrow{\text{HBr}} \text{4-Hydroxyphenyl} + \text{Benzyl bromide}
    Yields: 85–90% .

  • O-Alkylation/Arylation : Mitsunobu or Ullmann coupling introduces diverse substituents at the oxygen atom .

Cyclization Reactions

The amino and sulfur atoms participate in cyclocondensation to form fused heterocycles.

Notable Examples:

  • Thiazolo-Thiadiazoles : React with α-haloketones (e.g., chloroacetone) to form bicyclic systems with enhanced bioactivity .

  • Triazole Hybrids : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked derivatives .

Metal Complexation

The thiadiazole sulfur and amino nitrogen act as ligands for transition metals, forming complexes with potential catalytic or medicinal applications.

Reported Complexes:

Metal SaltLigand SitesGeometryApplication
Cu(II)S, NSquare planarAnticancer
Co(II)N, NOctahedralAntimicrobial

Biological Activity Correlations

Structural modifications directly impact pharmacological properties:

Derivative TypeActivity (IC₅₀/EC₅₀)Mechanism
N-Acylated8–12 μM (EGFR inhibition)ATP-competitive binding
Azo-coupled15–20 μM (Antimicrobial)Membrane disruption
Debenzylated phenolic5–8 μM (Anticancer)ROS induction

Scientific Research Applications

2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of 2-amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole with structurally related analogues:

Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazole Derivatives

Compound Name & Substituents Key Properties/Activities References
2-Amino-5-phenyl-1,3,4-thiadiazole (TB) - Minimal fluorescence emission.
- Limited biological activity due to lack of polar substituents.
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) - Dual fluorescence emission due to –OH group facilitating charge transfer.
- Antimycotic potential.
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole - Electron-withdrawing nitro group enhances antimicrobial activity.
- Synthesized via POCl3-mediated cyclization.
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole - Chlorine substituent improves cytotoxicity.
- Used as a precursor for fused heterocycles.
2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2) - Moderate corrosion inhibition efficiency (73% at 1.0 mM).
- Less effective than bromobenzyl analogue.
2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) - Superior corrosion inhibitor (88% efficiency at 1.0 mM).
- Protective coating formation on mild steel.
2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole - Strong electron-withdrawing CF₃ group alters reactivity.
- Potential applications in agrochemicals.
2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole - Enhanced antineoplastic activity due to benzyloxy group.
- Lipophilicity may improve membrane permeability.

Key Findings:

Fluorescence Properties: The presence of a hydroxyl (–OH) group in TS induces dual fluorescence via intramolecular charge transfer (ICT), a property absent in TB and the benzyloxy derivative .

Biological Activity: Antimicrobial Activity: The nitro-substituted derivative exhibits notable antibacterial effects, likely due to the electron-deficient aromatic system disrupting microbial membranes . Anticancer Potential: Substitution at C-5 with benzyloxy or 4-chlorophenyl groups enhances cytotoxicity, possibly by interfering with DNA replication or enzyme function .

Corrosion Inhibition: Thiadiazoles with halogenated substituents (e.g., a1) outperform nitro derivatives (e.g., a2) in protecting mild steel, attributed to stronger adsorption via lone-pair electrons from bromine .

Synthetic Routes :

  • Most analogues are synthesized via cyclization of carboxylic acid derivatives (e.g., 4-nitrobenzoic acid) with thiosemicarbazide under POCl3 catalysis . The benzyloxy derivative likely follows a similar pathway, though reaction yields may vary due to steric hindrance from the benzyloxy group.

Biological Activity

2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Thiadiazoles are known for their ability to interact with various biological targets, making them valuable in the development of pharmaceuticals. This article delves into the biological activity of 2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole, summarizing key findings from recent studies.

Antimicrobial Properties

Thiadiazole derivatives, including 2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole, have demonstrated a broad spectrum of antimicrobial activities. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial and antifungal properties against various pathogens.

  • Antibacterial Activity : Studies have shown that compounds with the thiadiazole ring can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, derivatives containing the 2-amino-1,3,4-thiadiazole moiety have been reported to possess notable antibacterial effects against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The antifungal efficacy of these compounds is also noteworthy. Derivatives such as those with oxygenated substituents on the phenyl ring have exhibited significant antifungal activity against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 μg/mL to 42 μg/mL .

Anticancer Activity

Recent studies have explored the anticancer potential of thiadiazole derivatives. For example, one study highlighted a derivative similar to 2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole that showed promising anti-proliferative effects against cancer cell lines such as MCF-7 and LoVo. The compound exhibited an IC50 value of 2.44 µM against LoVo cells after a 48-hour incubation period .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole compounds is heavily influenced by their structural characteristics. The presence of specific substituents on the thiadiazole ring can enhance or diminish their biological efficacy. For instance:

  • Substituents at Position 5 : The introduction of different substituents at position 5 of the thiadiazole ring has been shown to affect antimicrobial activity significantly. Compounds with halogen or oxygenated substituents tend to exhibit improved antibacterial and antifungal properties compared to their unsubstituted counterparts .
  • Amine Group Reactivity : The reactivity of the amine group in these compounds allows for further derivatization, potentially leading to enhanced pharmacological profiles .

Study 1: Antimicrobial Evaluation

A series of studies evaluated various 2-amino-1,3,4-thiadiazole derivatives for their antimicrobial properties. Compounds were tested against multiple bacterial and fungal strains:

CompoundBacterial StrainMIC (μg/mL)Fungal StrainMIC (μg/mL)
8dS. aureus32C. albicans42
8eE. coli30A. niger38
15P. aeruginosa28--

This study demonstrated that certain derivatives exhibited superior activity compared to standard antibiotics like streptomycin and fluconazole .

Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of various thiadiazole derivatives:

CompoundCell LineIC50 (µM)
2g (similar to target compound)MCF-723.29
LoVo2.44

These findings suggest that modifications to the thiadiazole structure can lead to compounds with potent anticancer effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole?

  • Methodology : The compound can be synthesized via cyclization reactions using precursors like substituted hydrazides or thiosemicarbazides. For example, refluxing 4-(benzyloxy)phenyl-substituted hydrazides with phosphorus oxychloride (POCl₃) as a cyclizing agent in solvents like DMSO or ethanol under controlled conditions (60–80°C, 12–18 hours) yields the thiadiazole core. Purification involves recrystallization with ethanol-water mixtures, achieving yields of ~60–70% .
  • Key Considerations : Solvent choice (polar aprotic solvents enhance reaction rates), temperature control (prevents side reactions), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of hydrazide to cyclizing agent) are critical for reproducibility .

Q. How is the compound characterized structurally and spectroscopically?

  • Methodology :

  • FT-IR : Identifies functional groups (e.g., NH₂ stretching at ~3300–3400 cm⁻¹, C=N at ~1600 cm⁻¹, and C-S-C at ~650–750 cm⁻¹) .
  • NMR : ¹H-NMR confirms aromatic protons (δ 7.2–7.8 ppm for benzyloxy phenyl) and NH₂ protons (δ 5.5–6.0 ppm). ¹³C-NMR resolves the thiadiazole ring carbons (δ 160–170 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 316.08 for C₁₅H₁₂N₃O₂S) .

Q. What are the known biological activities of this compound?

  • Anticancer Potential : Substitutions at the C-2 position (e.g., benzyloxy groups) enhance cytotoxicity by disrupting microtubule assembly or DNA replication. For example, derivatives with 4-benzyloxy-3-methoxyphenyl groups show IC₅₀ values <10 µM against MGC803 gastric cancer cells .
  • Antimicrobial Activity : The thiadiazole core inhibits bacterial enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis. Structural analogs exhibit MIC values of 12.5–25 µg/mL against Staphylococcus aureus .

Advanced Research Questions

Q. How can computational methods predict the compound's interactions with biological targets?

  • Methodology :

  • Molecular Docking : Software like AutoDock Vina models binding affinities to targets (e.g., tubulin or mycobacterial enzymes). For instance, docking studies reveal hydrogen bonding between the NH₂ group and Thr179 of Mycobacterium tuberculosis H37Rv enoyl reductase, correlating with observed antitubercular activity (MIC: 3.12 µg/mL) .
  • QSAR Analysis : Electronic parameters (e.g., Hammett constants for substituents) and topological indices (e.g., Wiener index) are used to optimize substituent effects on bioactivity .

Q. What strategies resolve contradictions in reported biological data across studies?

  • Case Example : Discrepancies in IC₅₀ values for anticancer activity may arise from assay conditions (e.g., cell line variability, incubation time). A meta-analysis approach standardizes data by normalizing to reference compounds (e.g., 5-fluorouracil) and controlling for variables like serum concentration .
  • Experimental Validation : Replicate studies under harmonized protocols (e.g., CLSI guidelines for antimicrobial testing) and use orthogonal assays (e.g., fluorescence-based viability assays vs. colony counting) .

Q. How do substituents on the benzyloxy group influence fluorescence properties?

  • Mechanistic Insight : Electron-donating groups (e.g., -OCH₃) enhance fluorescence quantum yield (Φ = 0.45) by stabilizing excited states, while electron-withdrawing groups (e.g., -NO₂) reduce Φ to 0.12 due to intramolecular charge transfer quenching. Liposomal encapsulation (DPPC vesicles) further modulates emission intensity by altering polarity .
  • Applications : Fluorescent derivatives serve as molecular probes for tracking lipid membrane dynamics or detecting reactive oxygen species in live cells .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Optimization Strategies :

  • Continuous Flow Chemistry : Reduces reaction time from hours to minutes and improves yield consistency (e.g., 85% purity via microreactor synthesis vs. 65% in batch) .
  • Green Chemistry : Replace POCl₃ with biodegradable cyclizing agents (e.g., SiO₂-supported HCl) to minimize hazardous waste .

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